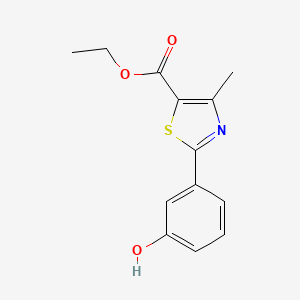

Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(3-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-3-17-13(16)11-8(2)14-12(18-11)9-5-4-6-10(15)7-9/h4-7,15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLKTMVSJHHLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate" synthesis routes

An In-depth Technical Guide to the Synthesis of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Introduction: The Significance of a Key Pharmaceutical Intermediate

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its molecular architecture, featuring a substituted thiazole core, makes it a crucial building block in the synthesis of more complex bioactive molecules.[1][2] Most notably, this compound serves as a key intermediate in the production of Febuxostat, a potent, non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[3][4] The thiazole ring system is a well-established pharmacophore found in numerous drugs, valued for its metabolic stability and ability to engage in various biological interactions.[5][6][7]

This guide provides a comprehensive overview of the primary synthetic routes to this compound, aimed at researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of these pathways, explain the rationale behind experimental choices, and provide detailed protocols to ensure reproducibility and understanding.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to devising a synthesis begins with retrosynthesis. By disconnecting the target molecule at key bonds, we can identify readily available starting materials. The most logical disconnection for this target is the thiazole ring itself, which is the cornerstone of the classical Hantzsch thiazole synthesis.

This analysis reveals two primary building blocks: 3-hydroxythiobenzamide and an ethyl 2-haloacetoacetate derivative. This forms the basis of our primary synthetic route.

Primary Synthetic Route: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and high-yielding methods for constructing the thiazole core.[8][9] The reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[10]

Step 1: Preparation of the Thioamide Intermediate (3-Hydroxythiobenzamide)

The synthesis of the requisite thioamide is a critical first step. The most common precursor is 3-hydroxybenzaldehyde, a commercially available starting material.[11][12] The conversion of the aldehyde to the thioamide can be achieved via several methods, most notably the Kindler modification of the Willgerodt reaction.

Causality of Experimental Choice:

-

Starting Material: 3-Hydroxybenzaldehyde is selected because it possesses the required aromatic core with the hydroxyl group correctly positioned at the meta-position, which is essential for the final product structure.[11]

-

Reaction: The Kindler reaction provides a direct, often one-pot, method to convert an aldehyde to a thioamide using elemental sulfur and an amine (e.g., morpholine or dimethylamine).[13] The amine and sulfur form an active sulfurating agent in situ, which reacts with the aldehyde. This method avoids the isolation of the corresponding amide and subsequent thionation with harsh reagents like Lawesson's reagent or P₄S₁₀, making it an efficient choice.[14]

Experimental Protocol: Kindler Synthesis of 3-Hydroxythiobenzamide

-

To a round-bottom flask, add 3-hydroxybenzaldehyde (1.0 eq.), morpholine (1.5 eq.), and elemental sulfur (1.2 eq.).

-

Add a suitable solvent, such as ethanol or isopropanol.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into acidified water (e.g., 1M HCl) to precipitate the thioamide product.

-

Filter the resulting solid, wash with cold water to remove any remaining salts, and dry under vacuum.

-

The crude 3-hydroxythiobenzamide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: The Cyclocondensation Reaction

With the thioamide in hand, the core thiazole ring is formed by reacting it with ethyl 2-chloroacetoacetate, a readily available α-haloketone.

Mechanism of the Hantzsch Synthesis: The reaction proceeds through a well-established mechanism.[15]

-

Nucleophilic Attack (Sₙ2): The sulfur atom of the thioamide, being a potent nucleophile, attacks the α-carbon of ethyl 2-chloroacetoacetate, displacing the chloride ion. This forms an S-alkylated intermediate.[10]

-

Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the ketone carbonyl carbon, forming a five-membered ring hemiaminal-like intermediate.

-

Dehydration: A molecule of water is eliminated from this cyclic intermediate to form the final, stable aromatic thiazole ring.

Experimental Protocol: Hantzsch Cyclocondensation

-

In a reaction vessel, dissolve 3-hydroxythiobenzamide (1.0 eq.) in a suitable solvent, such as absolute ethanol or methanol.[8]

-

Add ethyl 2-chloroacetoacetate (1.05 eq.) to the solution.

-

Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The reaction progress should be monitored by TLC.

-

After cooling to room temperature, the product often precipitates from the solution. If not, the solvent volume can be reduced under vacuum.

-

The reaction mixture can be poured into a beaker containing cold water or a dilute sodium bicarbonate solution to neutralize the HCl formed during the reaction and aid precipitation.[8]

-

Filter the solid product, wash thoroughly with water, and dry.

-

Further purification can be achieved by recrystallization from ethanol to yield the final product as a pale yellow solid.[2]

Alternative Route: Post-Thiazole Formation Modification

An alternative strategy, often employed in industrial settings, involves synthesizing a related thiazole derivative and then performing a functional group interconversion on the phenyl ring.[16] A common approach is the ortho-formylation of ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.[17][18]

Causality of Experimental Choice: This route may be advantageous if the starting material, 4-hydroxythiobenzamide, is more readily available or cost-effective than its 3-hydroxy isomer. The subsequent formylation step is a well-understood and scalable reaction. The directing effect of the powerful hydroxyl activating group is exploited to install the formyl group at the desired position.

Step 1: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

This precursor is synthesized using the same Hantzsch methodology described above, but starting with 4-hydroxythiobenzamide.

Step 2: Ortho-Formylation (Duff Reaction)

The Duff reaction is a classic method for the formylation of activated aromatic rings, such as phenols. It uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically polyphosphoric acid (PPA) or trifluoroacetic acid.[3][16][18]

Mechanism Insight: The hydroxyl group is a strong ortho-, para-directing group. Since the para-position is blocked by the C-S bond to the thiazole ring, electrophilic aromatic substitution is directed exclusively to the ortho-positions. HMTA, under acidic conditions, serves as an electrophilic source of a formyl group equivalent (iminium ion), which attacks the electron-rich phenol ring.

Experimental Protocol: Duff Formylation

-

To a clean, dry reactor, add polyphosphoric acid (PPA) and heat to 40-50 °C with stirring.[3]

-

Sequentially add ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (1.0 eq.) and hexamethylenetetramine (HMTA) (approx. 1.0 eq.).[3][18]

-

Raise the temperature of the reaction mixture to approximately 90-95 °C and hold for 3-4 hours.[3]

-

Cool the mixture and slowly quench the reaction by adding it to a stirred mixture of ice and water. This hydrolyzes the intermediate and precipitates the product.

-

Filter the resulting solid, wash with water until the filtrate is neutral, and dry.

-

The crude product can be purified by crystallization from a suitable solvent like aqueous ethanol or ethyl acetate to yield the desired product.[18]

Data Summary and Route Comparison

| Feature | Route 1: Direct Hantzsch Synthesis | Route 2: Post-Formation Formylation |

| Starting Phenyl Synthon | 3-Hydroxybenzaldehyde | 4-Hydroxybenzaldehyde (or derivative) |

| Key Transformation | Hantzsch thiazole cyclocondensation | Ortho-formylation (Duff Reaction) |

| Number of Steps | 2 (Thioamide formation, Cyclization) | 3 (Thioamide formation, Cyclization, Formylation) |

| Key Reagents | Elemental Sulfur, Amine, Ethyl 2-chloroacetoacetate | HMTA, Polyphosphoric Acid |

| Reported Yields | Generally high for the cyclization step. | Formylation yields can be moderate to good (e.g., ~81-91%).[18] |

| Advantages | More convergent and direct. Fewer overall steps. | May use a more accessible 4-hydroxy starting material. Well-established industrial process. |

| Challenges | Synthesis and handling of the thioamide. | Use of viscous polyphosphoric acid can be challenging for workup and scaling. |

Conclusion and Outlook

The synthesis of this compound is most efficiently achieved via the Hantzsch thiazole synthesis . This classical yet powerful method offers a direct and convergent route from readily available precursors like 3-hydroxybenzaldehyde and ethyl 2-chloroacetoacetate. The causality is clear: the thioamide provides the N-C-S backbone, while the α-haloketone supplies the remaining carbon atoms of the ring, assembling into the stable aromatic heterocycle in a predictable manner.

The alternative route involving ortho-formylation of a 4-hydroxyphenyl precursor represents a valid industrial strategy, driven primarily by the economics and availability of starting materials. While involving an additional step, it leverages the powerful directing effect of the hydroxyl group to achieve the desired substitution pattern.

The choice between these routes depends on specific laboratory or industrial constraints, including starting material cost, scalability, and equipment. Both pathways are robust and well-documented, providing reliable access to this vital pharmaceutical intermediate.

References

- Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)

- Ethyl 2-(3-Formyl-4-hydroxyphenyl)

- Ethyl 2-(3-formyl-4-hydroxyphenyl)

- Ethyl 2-(3-Formyl-4-hydroxyphenyl)

- ethyl 2-(3-formyl-4-hydroxyphenyl)

- Thioamide synthesis by thionation - Organic Chemistry Portal. (URL: [Link])

- Hantzsch Thiazole Synthesis - Chem Help Asap. (URL: [Link])

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

- Hantzsch Thiazole Synthesis - SynArchive. (URL: [Link])

- Thiazole synthesis - Organic Chemistry Portal. (URL: [Link])

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (URL: [Link])

- Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (URL: [Link])

- synthesis of thiazoles - YouTube. (URL: [Link])

- Reaction mechanism of Hantzsch thiazole synthesis.

- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)

- Study on the synthesis of thioamides from aldehyde N-tert-butylsulfinyl amide and sulfur in aqueous media | Journal of Military Science and Technology. (URL: [Link])

- CAS No : 161798-01-2 | Product Name : Ethyl 2-(3-Formyl-4-hydroxyphenyl)

- 3-Hydroxybenzaldehyde - Wikipedia. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]

- 4. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. synarchive.com [synarchive.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 12. Page loading... [guidechem.com]

- 13. Thioamide synthesis by thionation [organic-chemistry.org]

- 14. Study on the synthesis of thioamides from aldehyde N-tert-butylsulfinyl amide and sulfur in aqueous media | Journal of Military Science and Technology [online.jmst.info]

- 15. researchgate.net [researchgate.net]

- 16. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 17. Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate - Eureka | Patsnap [eureka.patsnap.com]

- 18. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a pivotal heterocyclic molecule, holds a significant position in modern medicinal chemistry. Primarily recognized as a key intermediate in the synthesis of the xanthine oxidase inhibitor Febuxostat, this compound's thiazole core also suggests a potential for broader pharmacological applications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and discusses its established role in drug manufacturing and its putative biological activities. Designed for the discerning researcher, this document synthesizes available data to offer both foundational knowledge and practical insights for its application in a laboratory setting.

Core Chemical Identity and Properties

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a substituted thiazole derivative characterized by a hydroxyphenyl group at the 2-position and an ethyl carboxylate at the 5-position. This specific arrangement of functional groups is crucial for its role as a building block in the synthesis of more complex molecules.[1][2]

Physicochemical and Spectroscopic Data

A summary of the key chemical and physical properties is presented in Table 1. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 161798-01-2 | [1][3] |

| Molecular Formula | C₁₄H₁₃NO₄S | [1][3] |

| Molecular Weight | 291.32 g/mol | [1][3] |

| Appearance | Pale green to yellow solid/crystalline powder | [4][5] |

| Melting Point | 113 - 117 °C | [4] |

| Boiling Point | 446.7 °C at 760 mmHg (Predicted) | [6] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

| pKa | 6.81 ± 0.20 (Predicted) | [4] |

| LogP | 2.8133 (Calculated) | [7] |

| Storage | 2-8°C, under inert atmosphere (Nitrogen) | [4][6] |

Synthesis and Manufacturing

The synthesis of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a critical step in the production of Febuxostat. Several synthetic routes have been developed, with the Duff aldehyde synthesis being a common method.

Key Synthetic Pathway: Duff Aldehyde Synthesis

This method involves the formylation of a precursor, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. The process introduces a formyl group onto the phenyl ring, a key structural feature of the target molecule.

Below is a generalized workflow for this synthesis:

Caption: A generalized workflow for the synthesis of the title compound via the Duff Aldehyde Synthesis.

Detailed Experimental Protocol (Duff Aldehyde Synthesis)

The following protocol is a representative example of the synthesis process:

-

Reaction Setup: To a suitable reaction vessel, add polyphosphoric acid and heat to approximately 40-50°C with stirring.

-

Addition of Reactants: Sequentially add Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate and hexamethylenetetramine (HMTA) to the heated polyphosphoric acid.

-

Reaction: Heat the reaction mixture to 93°C and maintain for approximately 3 hours.

-

Hydrolysis: After the reaction is complete, cool the mixture and slowly pour it into a dilute aqueous solution of glacial acetic acid for hydrolysis.

-

Extraction: Extract the aqueous mixture multiple times with ethyl acetate. Combine the organic phases.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Crystallization and Isolation: Induce crystallization of the crude product, for example, by adding water to the concentrated ethyl acetate solution. Collect the resulting solid by filtration and dry to obtain the final product.[1][2]

Note: This is a generalized protocol. Specific quantities, reaction times, and purification methods may vary and should be optimized for the desired scale and purity.

Role in Drug Development: The Path to Febuxostat

The primary and most well-documented application of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is as a crucial intermediate in the multi-step synthesis of Febuxostat.[1][4] Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, approved for the treatment of hyperuricemia in patients with gout.[1]

The synthesis of Febuxostat from this intermediate involves further chemical transformations, including the conversion of the formyl and hydroxyl groups to a cyanophenyl ether moiety.

Caption: Simplified pathway from the title compound to the final drug, Febuxostat.

Potential Biological Activities

While its role as a synthetic intermediate is well-established, the inherent thiazole structure in Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate suggests potential for intrinsic biological activity. The thiazole ring is a common scaffold in many biologically active compounds.

Antimicrobial Properties

Anticancer Research

Derivatives of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate have been synthesized and investigated for their potential as anticancer agents. For instance, novel thiazole-based 1,2,3-triazole derivatives have shown inhibitory activity against glioblastoma cancer cells. It is important to note that this activity was observed in derivatives and not the parent compound itself.

Safety and Handling

Based on available safety data sheets, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound.[6] It should be stored in a cool, dry place under an inert atmosphere.[4][6]

Conclusion

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a molecule of significant industrial and potential pharmacological importance. Its well-defined role in the synthesis of Febuxostat underscores its value in drug manufacturing. While its intrinsic biological activities are not yet fully characterized, its chemical structure suggests that it and its derivatives are promising candidates for further investigation in the fields of antimicrobial and anticancer research. This guide provides a solid foundation for researchers working with this versatile compound.

References

- ACG Publications. (n.d.). Synthesis, characterization and antimicrobial activities of amide derivatives of febuxostat intermediate.

- Chemsrc. (2025, August 21). ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate.

- ChemBK. (2024, April 9). Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

- Chemsrc. (2025, August 21). CAS#:161798-01-2 | ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate.

- Pharmaffiliates. (n.d.). Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

- Shandong Huayang Pharmaceutical Co., Ltd. & Juye Xiandai Fine Chemical Co., Ltd. (n.d.). ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate.

- Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (n.d.). Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

- Molbase. (n.d.). Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

- PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester.

- Lee, S. H., et al. (2022). Novel Antibacterial Activity of Febuxostat, an FDA-Approved Antigout Drug against Mycobacterium tuberculosis Infection. Antimicrobial Agents and Chemotherapy, 66(10), e0078722.

- ResearchGate. (n.d.). In vivo evaluation of the antibacterial activity of febuxostat in an Mtb-infected murine model.

- Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Febuxostat.

- MDPI. (n.d.). Enhancing Febuxostat Solubility Through Cocrystal Formation: Role of Substrate Selection and Amide Coformers.

Sources

- 1. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]

- 2. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate CAS#: 161798-01-2 [m.chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chembk.com [chembk.com]

- 6. Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [sigmaaldrich.com]

- 7. Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]

- 8. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate(161798-01-2) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a substituted thiazole derivative of significant interest in medicinal chemistry. While direct, in-depth research on this specific isomer is limited in publicly accessible literature, this document synthesizes available data, draws logical parallels from closely related analogues, and presents a thorough analysis of its nomenclature, potential synthetic pathways, and prospective applications in drug discovery. This guide serves as a foundational resource for researchers investigating novel thiazole-containing scaffolds as therapeutic agents.

Nomenclature and Chemical Identity

The precise identification and nomenclature of a chemical entity are fundamental for scientific communication and reproducibility. This section provides the standardized naming conventions and identifiers for the topic compound.

IUPAC Name

The formal name, assigned according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is ethyl 2-(3-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate .[1] This name systematically describes the molecular structure, identifying the ethyl ester of the carboxylic acid at the 5-position of a 4-methylthiazole ring, which is substituted at the 2-position with a 3-hydroxyphenyl group.

Synonyms

In scientific literature and commercial catalogs, a compound may be referred to by several alternative names. Common synonyms for this molecule include:

-

This compound

-

2-(3-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester

-

5-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)-4-methyl-, ethyl ester

Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are crucial:

| Identifier | Value |

| Molecular Formula | C₁₃H₁₃NO₃S |

| Molecular Weight | 263.31 g/mol |

| CAS Number | Data not readily available |

Note: A definitive CAS Registry Number for the 3-hydroxyphenyl isomer is not consistently reported in major chemical databases, which often default to its more studied isomers.

The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. Its prevalence stems from its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic systems and its capacity to engage in various non-covalent interactions with biological targets. The thiazole nucleus is a key component in drugs with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The diverse substitution patterns possible on the thiazole ring allow for fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making it a versatile building block for the design of novel therapeutics.[3]

Proposed Synthesis and Reaction Mechanisms

While a specific, validated protocol for the synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be extrapolated from the well-established Hantzsch thiazole synthesis, which is a cornerstone of heterocyclic chemistry. This method involves the condensation of a thioamide with an α-halocarbonyl compound.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process, starting from commercially available 3-hydroxybenzonitrile.

Step 1: Thionation of 3-Hydroxybenzonitrile to 3-Hydroxythiobenzamide

The initial step involves the conversion of the nitrile group of 3-hydroxybenzonitrile into a thioamide. This is typically achieved by reacting the nitrile with a thionating agent, such as sodium hydrosulfide or by using Lawesson's reagent in an appropriate solvent like pyridine or a mixture of H₂S in a basic solution.

Step 2: Hantzsch Thiazole Synthesis

The resulting 3-hydroxythiobenzamide is then reacted with ethyl 2-chloroacetoacetate. The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the chloroacetoacetate, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring.

Experimental Workflow

The following is a hypothetical, yet chemically sound, protocol for the synthesis:

-

Thioamide Formation:

-

Dissolve 3-hydroxybenzonitrile in a suitable solvent (e.g., pyridine).

-

Add sodium hydrosulfide portion-wise at room temperature.

-

Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter, wash with water, and dry to obtain 3-hydroxythiobenzamide.

-

-

Thiazole Ring Formation:

-

Suspend 3-hydroxythiobenzamide and an equimolar amount of ethyl 2-chloroacetoacetate in a polar solvent such as ethanol.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature to allow for crystallization of the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

-

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Potential Applications in Drug Development

While this specific molecule is noted as a synthetic intermediate for pharmaceutical applications, its true potential lies in its structural features which are amenable to lead optimization in drug discovery programs.[1]

Xanthine Oxidase Inhibition

A closely related analogue, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, is a known intermediate in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[4][5] The core thiazole structure is crucial for the inhibitory activity of Febuxostat. It is plausible that the 3-hydroxyphenyl isomer could serve as a scaffold for developing novel xanthine oxidase inhibitors. The hydroxyl group at the meta position offers a different vector for interaction with the enzyme's active site compared to the substituents in Febuxostat, potentially leading to compounds with altered potency or selectivity profiles.

Broader Therapeutic Potential

The 2-phenylthiazole motif is a common feature in molecules with a wide array of biological activities. The presence of a phenolic hydroxyl group provides a handle for further chemical modification, such as etherification or esterification, to modulate properties like solubility, metabolic stability, and target engagement. Given the known activities of similar compounds, potential areas of investigation for derivatives of this compound include:

-

Anti-inflammatory agents: Thiazole derivatives have been reported to possess anti-inflammatory properties.[2]

-

Antimicrobial agents: The thiazole ring is present in several antimicrobial compounds.[2]

-

Anticancer agents: Many kinase inhibitors and other anticancer drugs feature heterocyclic scaffolds, including thiazole.

Physicochemical Properties and Characterization

Detailed experimental data on the physicochemical properties of this compound are not widely published. However, based on its structure, the following properties can be predicted:

| Property | Predicted Value/Characteristic |

| Appearance | Likely a solid at room temperature, possibly crystalline. Color may range from white to off-white or pale yellow. |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents such as DMSO, methanol, and ethyl acetate. |

| pKa | The phenolic hydroxyl group will have an acidic pKa, estimated to be around 8-10. |

For definitive characterization, a suite of analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing the characteristic shifts and coupling constants for the protons and carbons in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the ester carbonyl, the C=N of the thiazole, and the phenolic O-H stretch.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

Conclusion

This compound is a molecule with considerable, yet largely untapped, potential in the field of medicinal chemistry. While it currently exists in the shadow of its more famous isomers used in the synthesis of Febuxostat, its unique substitution pattern presents a valuable opportunity for the development of novel therapeutics. This guide has provided a framework for understanding its chemical identity, a plausible and detailed synthetic approach, and a scientifically reasoned perspective on its potential applications. It is hoped that this document will serve as a catalyst for further research into this promising compound and its derivatives, ultimately contributing to the expansion of the therapeutic arsenal based on the versatile thiazole scaffold.

References

- Google Patents. (n.d.). Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

- PubChem. (n.d.). Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate.

- Pharmaffiliates. (n.d.). Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

- Molbase. (n.d.). ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate.

- PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.

- Google Patents. (n.d.). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

- PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride (1:1).

- PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester.

- MDPI. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-Thiazolecarboxylic acid, 2-(4-hydroxyphenyl)-4-methyl-, … [cymitquimica.com]

- 3. Ethyl 2-(3,5-dicyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 4. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]

An In-depth Technical Guide to Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Thiazole Derivative

The landscape of chemical synthesis is vast, with countless molecules holding the potential for discovery. Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate represents one such molecule of interest, situated at the intersection of heterocyclic chemistry and pharmaceutical research. While a dedicated CAS number for this specific isomer is not readily found in major public databases, its structural analogues are well-documented as key intermediates in the synthesis of significant pharmaceutical compounds. This guide, therefore, serves as a technical exploration into the synthesis, putative properties, and potential applications of this molecule, drawing upon established chemical principles and data from closely related structures. For the purpose of this guide, we will refer to the target molecule as 3-HPMT.

Section 1: Physicochemical Properties and Structural Elucidation

While experimental data for 3-HPMT is scarce, we can extrapolate its likely physicochemical properties based on its structural motifs and comparison with its well-characterized isomer, ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS: 161797-99-5).[1]

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₁₃H₁₃NO₃S | Based on structural components. |

| Molecular Weight | 263.31 g/mol | Calculated from the molecular formula.[1] |

| Appearance | Likely a pale yellow to off-white solid | Based on related thiazole compounds. |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | General solubility of similar organic molecules. |

| pKa | The phenolic hydroxyl group is expected to have a pKa around 8-10. | Based on the pKa of phenol and substituted phenols. |

Section 2: Proposed Synthesis Pathway

The most probable and widely adopted method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of a thioamide with an α-haloketone. For 3-HPMT, a plausible synthetic route would involve the reaction of 3-hydroxythiobenzamide with ethyl 2-chloroacetoacetate.

Step-by-Step Experimental Protocol:

Objective: To synthesize this compound (3-HPMT).

Materials:

-

3-Hydroxybenzaldehyde

-

Lawesson's Reagent or Phosphorus Pentasulfide

-

Ammonia or an amine source

-

Ethyl 2-chloroacetoacetate

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate (or other mild base)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Workflow:

Part A: Synthesis of 3-Hydroxythiobenzamide (Intermediate)

-

Thionation of 3-Hydroxybenzaldehyde: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzaldehyde in a suitable solvent like toluene.

-

Add Lawesson's Reagent (0.5 equivalents) portion-wise to the solution.

-

The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is then subjected to amination by reacting with a source of ammonia to form the desired 3-hydroxythiobenzamide.

Part B: Hantzsch Thiazole Synthesis of 3-HPMT

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the synthesized 3-hydroxythiobenzamide in ethanol.

-

Addition of α-haloketone: To this solution, add ethyl 2-chloroacetoacetate (1.1 equivalents) dropwise at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC.

-

Work-up: Once the reaction is complete, neutralize the mixture with a mild base such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like dichloromethane.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 3-HPMT using silica gel column chromatography with a hexane-ethyl acetate gradient to yield the pure product.

Caption: Proposed workflow for the synthesis of 3-HPMT.

Section 3: Potential Applications in Drug Discovery

Thiazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The structural analogue, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS: 161798-01-2), is a known intermediate in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout.[2][3]

Given this precedent, 3-HPMT could serve as a valuable building block for the synthesis of novel therapeutic agents. The 3-hydroxyphenyl moiety offers a site for further chemical modification, allowing for the exploration of structure-activity relationships in various drug discovery programs. Potential areas of investigation could include the development of novel anti-inflammatory, antimicrobial, or anti-cancer agents.[4]

Sources

- 1. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | C13H13NO3S | CID 135509402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

An Essential Intermediate in Modern Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. This compound, identified by CAS number 161798-01-2, is a pivotal intermediate in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the strategic synthesis involving the classic Hantzsch thiazole synthesis followed by a regioselective Duff formylation, offering detailed, step-by-step protocols and the underlying chemical principles. Furthermore, it outlines the analytical characterization of the title compound and explores the broader significance of the thiazole scaffold in pharmaceutical sciences.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[2][3] This structural motif is present in a multitude of natural products and synthetic pharmaceuticals, including the antibiotic Penicillin and Vitamin B1 (Thiamine).[4][5] Thiazole derivatives exhibit a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties.[6][7] Their unique electronic properties and ability to engage in various non-covalent interactions make them privileged scaffolds in drug design.

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (hereafter referred to as 'the target compound' or by its CAS number, 161798-01-2) has emerged as a molecule of significant industrial importance. Its structure combines the versatile thiazole core with a strategically functionalized phenyl ring, making it an ideal precursor for the construction of more complex therapeutic agents like Febuxostat.[1][8] This guide will elucidate the critical aspects of its molecular architecture and provide a robust framework for its synthesis and analysis.

Molecular Structure and Physicochemical Properties

The molecular integrity of a pharmaceutical intermediate is paramount for the successful synthesis of the final active pharmaceutical ingredient (API). Understanding the structure and properties of 161798-01-2 is the first step in appreciating its role and handling requirements.

Structural Elucidation

The IUPAC name for the compound is ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.[9] Its molecular structure is characterized by a central 4-methylthiazole ring. At the 2-position, it is substituted with a 3-formyl-4-hydroxyphenyl group, and at the 5-position, it carries an ethyl carboxylate group.

Diagram 1: Molecular Structure of the Target Compound

Caption: Two-stage synthetic route to the target compound.

Stage 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a cornerstone reaction for the formation of thiazole rings. [10]It involves the condensation of an α-haloketone with a thioamide. [2][11]In this protocol, we react 4-hydroxythiobenzamide with ethyl 2-chloroacetoacetate.

Mechanism Insight: The reaction initiates with the nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the halogen in the α-haloketone (an SN2 reaction). This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration leads to the formation of the aromatic thiazole ring. [11]This method is highly efficient and reliable for constructing substituted thiazoles.

Experimental Protocol: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

-

Reagent Preparation: In a 1L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 4-hydroxythiobenzamide (1 mole equivalent) in 500 mL of absolute ethanol.

-

Reaction Initiation: Gently heat the solution to 50-60°C with continuous stirring.

-

Addition of α-Haloketone: Add ethyl 2-chloroacetoacetate (1.05 mole equivalents) dropwise to the solution over a period of 30 minutes. An exothermic reaction may be observed.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1).

-

Isolation of Precursor: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume by approximately half using a rotary evaporator.

-

Purification: Filter the crude product and wash with cold ethanol. Recrystallize the solid from an ethanol/water mixture to obtain pure Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate as a crystalline solid.

-

Drying: Dry the purified product under vacuum at 50°C for 12 hours.

Stage 2: Duff Formylation

The Duff reaction is a formylation method for activated aromatic compounds, such as phenols, using hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like polyphosphoric acid or trifluoroacetic acid. [12][13]This reaction exhibits a strong preference for ortho-formylation on phenols due to a directing effect from the hydroxyl group. [14] Mechanism Insight: The reaction proceeds via electrophilic aromatic substitution. In the acidic medium, HMTA generates an electrophilic iminium ion. The electron-rich phenol ring attacks this electrophile. The ortho-selectivity is believed to be driven by the formation of a hydrogen-bonded intermediate that positions the electrophile adjacent to the hydroxyl group. [7]Subsequent hydrolysis of the resulting imine intermediate furnishes the aldehyde. [13] Experimental Protocol: Synthesis of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

-

Reaction Setup: In a clean, dry 2L reactor, add polyphosphoric acid (approx. 6 times the weight of the precursor) and heat to 40-50°C with stirring. [15]2. Addition of Reactants: Sequentially add Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (1 mole equivalent) and hexamethylenetetramine (HMTA, 1.1 mole equivalents) to the reactor. [1][15]3. Heating: Increase the temperature of the reaction mixture to 90-95°C and maintain for 3-4 hours. [15]The mixture will become a thick, stirrable slurry.

-

Hydrolysis (Quenching): After the reaction is complete (monitored by TLC), cool the mixture to below 40°C. Slowly and carefully pour the reaction mass into a beaker containing a stirred mixture of crushed ice and water. This hydrolysis step is exothermic and should be performed in a well-ventilated fume hood.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x 500 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine, then dry over anhydrous sodium sulfate. [1]7. Crystallization and Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain a crude solid. Induce crystallization by adding water and stirring. [1]8. Final Purification: Collect the light yellow solid by filtration, wash with water until neutral, and dry under vacuum to yield the final product, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. [15]A final purity of >99% can be achieved with an approximate yield of 80-90%. [1][15]

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. The expected results are based on the known molecular structure.

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to be consistent with the structure. [16]Characteristic signals would include: a triplet and a quartet for the ethyl ester group, a singlet for the methyl group on the thiazole ring, aromatic protons on the phenyl ring (with splitting patterns indicative of a 1,2,4-trisubstituted ring), a singlet for the aldehyde proton, and a singlet for the phenolic hydroxyl proton. |

| ¹³C NMR | The carbon NMR spectrum should show distinct signals for all 14 carbon atoms in their unique chemical environments, including the carbonyl carbons of the ester and aldehyde, the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups. |

| FT-IR | The infrared spectrum would display characteristic absorption bands for the various functional groups: a broad O-H stretch for the phenol, C-H stretches for aromatic and aliphatic groups, a sharp C=O stretch for the aldehyde, a strong C=O stretch for the ester, and C=N and C-S stretches associated with the thiazole ring. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 291.32. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₁₄H₁₃NO₄S. |

| HPLC | High-Performance Liquid Chromatography is the method of choice for determining the purity of the final compound, which should typically be above 98%. [17] |

Conclusion and Future Outlook

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a molecule of high strategic value in the pharmaceutical industry, primarily due to its role as a key building block for Febuxostat. The synthetic pathway detailed in this guide, employing the Hantzsch thiazole synthesis and Duff formylation, represents a robust and scalable method for its production. The principles of these classic reactions provide a solid foundation for understanding the synthesis of a wide range of heterocyclic compounds.

The continued importance of thiazole-containing drugs ensures that research into novel synthetic routes and applications for intermediates like 161798-01-2 will remain an active area. Future work may focus on developing greener synthetic methodologies, employing catalytic systems, or exploring the potential of this intermediate for the synthesis of other novel bioactive molecules. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of medicinal chemistry and drug development.

References

- Grokipedia. Duff reaction. Grokipedia; [cited 2026 Jan 9].

- SynArchive. Duff Reaction. SynArchive; [cited 2026 Jan 9].

- Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap; [cited 2026 Jan 9].

- Semantic Scholar. A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar; 2016 Oct 7 [cited 2026 Jan 9].

- CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware; [cited 2026 Jan 9].

- National Institutes of Health. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health; [cited 2026 Jan 9].

- ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate; [cited 2026 Jan 9].

- Wikipedia. Duff reaction. Wikipedia; [cited 2026 Jan 9].

- SynArchive. Hantzsch Thiazole Synthesis. SynArchive; [cited 2026 Jan 9].

- ResearchGate. A Theoretical Study of the Duff Reaction: Insights into its Selectivity. ResearchGate; [cited 2026 Jan 9].

- MOLBASE. Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. MOLBASE; [cited 2026 Jan 9].

- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents; [cited 2026 Jan 9].

- PubChem. 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. PubChem; [cited 2026 Jan 9].

- Pharmaffiliates. CAS No : 161798-01-2 | Product Name : Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Pharmaffiliates; [cited 2026 Jan 9].

- Chemsrc. CAS#:161798-01-2 | ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. Chemsrc; 2025 Aug 21 [cited 2026 Jan 9].

- National Institutes of Health. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health; [cited 2026 Jan 9].

- Jinan Xinnuo Pharmaceutical Technology Co., Ltd. Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Jinan Xinnuo Pharmaceutical Technology Co., Ltd.; [cited 2026 Jan 9].

- Xinyi Yongcheng Chemical Industrial Co., Ltd. Ethyl 2-(3-formyl-4-hydroxyphenyl). Xinyi Yongcheng Chemical Industrial Co., Ltd.; [cited 2026 Jan 9].

- Henan Sunlake Enterprise Corporation. ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. Henan Sunlake Enterprise Corporation; [cited 2026 Jan 9].

- MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI; [cited 2026 Jan 9].

- Shandong Huayang Pharmaceutical Co., Ltd & Juye Xiandai Fine Chemical Co., Ltd. ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. Shandong Huayang Pharmaceutical Co., Ltd & Juye Xiandai Fine Chemical Co., Ltd; [cited 2026 Jan 9].

- ResearchGate. Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. ResearchGate; [cited 2026 Jan 9].

- ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate; [cited 2026 Jan 9].

- BioCrick. Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate-COA. BioCrick; [cited 2026 Jan 9].

- Chemical Review and Letters. Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters; 2025 Jul 30 [cited 2026 Jan 9].

Sources

- 1. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. chemrevlett.com [chemrevlett.com]

- 4. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. sdhypharma.com [sdhypharma.com]

- 9. 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester | C14H13NO4S | CID 135404723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. synarchive.com [synarchive.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. synarchive.com [synarchive.com]

- 13. Duff reaction - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 16. biocrick.com [biocrick.com]

- 17. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carb… [cymitquimica.com]

A Technical Guide to the Physicochemical Properties of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the available physical properties, specifically the melting point and solubility, of the compound Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate . As a Senior Application Scientist, this document is structured to deliver not just data, but also the scientific context and experimental methodologies that are crucial for research and development professionals.

It is important to note at the outset that experimentally determined physical properties for this compound are not widely reported in publicly available scientific literature. However, data for a structurally similar analogue, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, is available and will be presented for comparative purposes. This guide will also detail the standard protocols for determining these critical parameters, empowering researchers to ascertain these values experimentally.

Compound Identification and Structural Context

This compound is a substituted thiazole derivative.[1] The core structure features a thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen, which is a common scaffold in many biologically active compounds. The substituents—a 3-hydroxyphenyl group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 5-position—all contribute to the molecule's overall physicochemical properties and potential biological activity. This compound is recognized as a synthetic intermediate in pharmaceutical research.[1][2]

Table 1: Compound Identification

| Property | Value | Source |

| IUPAC Name | ethyl 2-(3-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | N/A |

| CAS Number | 209538-87-4 | [2] |

| Molecular Formula | C13H13NO3S | [1] |

| Molecular Weight | 263.31 g/mol | [1] |

Physical Properties: A Comparative Analysis

Due to the limited availability of experimental data for the target compound, we will examine the properties of a close structural analogue, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS Number: 161798-01-2). This analogue differs by the presence of a formyl group (-CHO) at the 3-position of the phenyl ring, adjacent to the hydroxyl group, instead of a simple hydroxyl group. This substitution is expected to influence intermolecular interactions and, consequently, the physical properties.

Table 2: Physical Properties of a Structural Analogue

| Property | Value for Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Source |

| Melting Point | 113 - 117 °C | [3] |

| Appearance | Light orange to yellow to green crystalline powder | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

The presence of the formyl group in the analogue can introduce additional dipole-dipole interactions and potentially alter the crystal lattice energy compared to the target compound. Therefore, the melting point of this compound may differ. The solubility is also expected to be influenced by the difference in polarity and hydrogen bonding capability between a hydroxyl and a formyl group.

Experimental Determination of Physical Properties

To address the data gap for this compound, this section provides detailed, standard operating procedures for the experimental determination of its melting point and solubility.

The melting point of a crystalline solid is a critical indicator of its purity. The following protocol outlines the capillary method, a widely accepted and accessible technique.

Protocol 1: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals.

-

Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus.

-

Insert the capillary tube into the heating block of the apparatus.

-

-

Measurement:

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

-

When the temperature is within 15-20°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

-

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for accurate determination. If heated too quickly, the temperature of the heating block will rise faster than the sample can melt, leading to an erroneously high and broad melting range.

Caption: Workflow for Melting Point Determination.

A qualitative solubility assessment in a range of solvents is a fundamental first step in characterizing a new compound. This provides insights into its polarity and potential for formulation.

Protocol 2: Qualitative Solubility Determination

-

Solvent Selection: A standard panel of solvents should be used, ranging from non-polar to polar, including:

-

Water (polar, protic)

-

5% w/v Sodium Hydroxide (aqueous base)

-

5% v/v Hydrochloric Acid (aqueous acid)

-

Methanol (polar, protic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Dichloromethane (non-polar)

-

Hexane (non-polar)

-

-

Procedure:

-

Add approximately 10 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent.

-

Vortex the mixture for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

Classify the solubility as:

-

Soluble: No solid particles are visible.

-

Slightly Soluble: The majority of the solid has dissolved, but some particles remain.

-

Insoluble: The solid does not appear to have dissolved.

-

-

Trustworthiness through Self-Validation: The use of both acidic and basic aqueous solutions provides a self-validating system. For a phenolic compound like this compound, solubility is expected in aqueous base due to the formation of a soluble phenoxide salt. Solubility in aqueous acid would not be expected. This allows for a logical check of the experimental observations against the compound's known structure.

Caption: Workflow for Qualitative Solubility Assessment.

Conclusion

While direct experimental data for the physical properties of this compound remains elusive in the current body of scientific literature, this guide provides a robust framework for its characterization. The data from the structurally similar Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate serves as a valuable, albeit approximate, reference point. The detailed protocols for melting point and solubility determination offer a clear path for researchers to establish these crucial parameters, ensuring scientific integrity and advancing the understanding of this promising pharmaceutical intermediate.

References

Sources

A Technical Guide to the Biological Activity of Substituted Thiazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural features, including the ability of its nitrogen atom to form hydrogen bonds, make it a privileged scaffold for interacting with a wide array of biological targets.[1][2] This versatility has led to the development of numerous thiazole-containing drugs with a broad spectrum of therapeutic applications.[3] Clinically approved agents like the anticancer drugs Dasatinib and Ixazomib, as well as sulfathiazole, an antimicrobial, underscore the significance of this heterocyclic system in modern pharmacology.[1][4] This guide provides an in-depth exploration of the diverse biological activities of substituted thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, and outlines the experimental methodologies used to validate these activities.

Part 1: Anticancer Activity of Thiazole Derivatives

Thiazole derivatives have emerged as a significant class of compounds in oncology, exhibiting potent activity against various cancer cell lines.[5] Their mechanism of action is often multifaceted, targeting key proteins and enzymes involved in cancer cell proliferation, survival, and metastasis.[1][6]

Mechanisms of Action

The anticancer effects of thiazole derivatives are exerted through several key biological pathways:

-

Kinase Inhibition: Many thiazole-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For example, Dasatinib is a potent inhibitor of multiple tyrosine kinases.[1]

-

Induction of Apoptosis: Substituted thiazoles have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This can occur through various mechanisms, including the depolarization of the mitochondrial membrane and DNA fragmentation.[6][7]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. By disrupting tubulin assembly, these compounds can arrest the cell cycle and inhibit tumor growth.[6]

-

Enzyme Inhibition: Thiazoles can also target other critical enzymes such as topoisomerase and histone deacetylase (HDAC), which are involved in DNA replication and gene expression, respectively.[6]

-

Signaling Pathway Modulation: These compounds are known to modulate crucial signaling pathways like PI3K/Akt/mTOR and NF-κB, which are fundamental to cancer cell growth and survival.[6]

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[8] Key SAR insights include:

-

The presence of a 3,4,5-trimethoxyphenyl group on a nitrogen atom near a carbonyl group has been found to enhance anticancer efficacy.[5]

-

Electron-donating groups, such as an amino group, on an adjacent ring can positively influence the compound's activity.[5]

-

Hybrid molecules that combine the thiazole scaffold with other pharmacophores, like pyrazoline or chalcone, have demonstrated potent activity against various cancer cell lines.[5][9]

Experimental Evaluation of Anticancer Activity

A systematic, multi-step approach is used to evaluate the anticancer potential of new thiazole derivatives, progressing from initial in vitro screening to more complex in vivo models.[10]

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.[11][12] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[12]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[13][14] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which correlates with the number of living cells.[12][13]

Detailed Protocol: MTT Cytotoxicity Assay [13][14][15][16]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[16]

-

Compound Treatment: Prepare serial dilutions of the test thiazole derivatives in a suitable solvent (e.g., DMSO) and then dilute further in complete growth medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[16]

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[16] Incubate the plate for an additional 3-4 hours at 37°C.[14]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[16] The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.[13]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13][15] A reference wavelength of 630 nm can be used to correct for background noise.[13]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17]

Promising compounds identified from in vitro assays are advanced to in vivo testing using animal models to assess their efficacy and safety.[10][18] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used for this purpose.[18] The hollow fiber assay is another rapid in vivo method to evaluate the cytotoxic and pharmacodynamic effects of drug candidates.[18]

Part 2: Antimicrobial Activity of Thiazole Derivatives

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new and effective antimicrobial agents.[9][19] Thiazole derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various bacterial and fungal pathogens.[20][21]

Mechanisms of Action and SAR

The antimicrobial activity of thiazole derivatives is influenced by their ability to interfere with essential microbial processes. Some compounds have been shown to inhibit bacterial DNA gyrase, a crucial enzyme for DNA replication.[4]

The structure-activity relationship for antimicrobial thiazoles is a key area of research:

-

Compounds containing a benzenesulfonamide fragment have shown potent activity against Gram-positive bacteria.[5]

-

The presence of a nitro group at position 4 of the thiazole ring can be crucial for inhibiting microbial growth.[8]

-

For thiazole-pyrazoline hybrids, the presence of a phenyl ring tends to enhance antibacterial action, while substituents like methylamino, methyl, and fluoro groups may reduce activity.[4] Para-substituted methoxy, chloro, and nitro groups have been shown to modestly increase activity.[4]

Experimental Evaluation of Antimicrobial Activity

Standardized methods are employed to determine the susceptibility of microorganisms to thiazole derivatives.

The primary goal of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[22][23]

Methods for MIC Determination:

-

Broth Dilution: This method involves preparing serial dilutions of the test compound in a liquid growth medium.[23][24] Each dilution is then inoculated with a standardized suspension of the microorganism. After incubation, the MIC is identified as the lowest concentration of the compound where no visible growth is observed.[23][25]

-

Agar Dilution: Similar to broth dilution, this method incorporates the test compound into an agar medium at various concentrations. The agar is then inoculated with the test organisms, and the MIC is determined after incubation.[22]

-

Disk Diffusion (Kirby-Bauer Test): In this qualitative method, a paper disk impregnated with a known amount of the test compound is placed on an agar plate that has been uniformly inoculated with the test microorganism.[22][23] The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of inhibition will form around the disk.[24] The diameter of this zone is measured to determine the organism's susceptibility.[23]

Detailed Protocol: Broth Microdilution for MIC Determination [22][23]

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusting the turbidity to match a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the thiazole derivative in Mueller-Hinton broth.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35 ± 1 °C for 18-24 hours.[22]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth (turbidity) is observed.[23][25]

Part 3: Anti-inflammatory Activity of Thiazole Derivatives

Inflammation is a complex biological response to harmful stimuli, and its dysregulation can lead to chronic diseases.[26] Thiazole derivatives have been investigated as potential anti-inflammatory agents, with some showing the ability to modulate key inflammatory pathways.[27][28]

Mechanisms of Action

The anti-inflammatory effects of thiazole derivatives are often linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[27][29] Some compounds have shown selective inhibition of COX-1.[29] Additionally, certain thiazole derivatives can reduce nitric oxide (NO) synthesis, a key mediator in inflammation, potentially by blocking the active site of inducible nitric oxide synthase (iNOS).[30]

Experimental Evaluation of Anti-inflammatory Activity

Several in vitro assays are commonly used for the initial screening of the anti-inflammatory properties of natural and synthetic compounds.[26][31]

-

Inhibition of Protein Denaturation: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to prevent heat-induced denaturation of proteins, such as bovine serum albumin or egg albumin.[32][33]

-

Membrane Stabilization: The stabilization of the red blood cell membrane can be correlated with anti-inflammatory activity, as the RBC membrane is analogous to the lysosomal membrane.[33] Lysosomal enzymes released during inflammation can cause tissue damage. This assay assesses a compound's ability to prevent heat- or hypotonicity-induced hemolysis.[33][34]

-

Proteinase Inhibitory Activity: Proteinases play a significant role in tissue damage during inflammatory reactions.[32][34] This assay evaluates the ability of a compound to inhibit the activity of proteinases like trypsin.[34]

Detailed Protocol: Inhibition of Albumin Denaturation Assay [32][33]

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of the test thiazole derivative at various concentrations and a 1% aqueous solution of bovine serum albumin.

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the mixture at 57°C for 30 minutes in a water bath.[33]

-

Cooling and Measurement: After cooling, add phosphate-buffered saline (pH 6.4). Measure the turbidity of the solution spectrophotometrically at 660 nm.[33]

-

Data Analysis: Use a standard anti-inflammatory drug like diclofenac sodium as a positive control. Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Part 4: Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpreting experimental results.

Data Summary Tables

Quantitative data, such as IC50 values from cytotoxicity assays or MIC values from antimicrobial tests, should be summarized in tables for easy comparison of the activity of different derivatives.

Table 1: Example of Anticancer Activity Data for Thiazole Derivatives

| Compound ID | R1-substituent | R2-substituent | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG2 |

| THZ-01 | -H | -CH3 | 15.2 | 22.5 |